molecular formula C17H19NO3S B2456653 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1291863-93-8

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2456653
CAS No.: 1291863-93-8
M. Wt: 317.4
InChI Key: RWSZWGVIVKNVHI-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 4,5-substituted 3-amino/hydroxy-2-stryrylthiophenes (or 2-acrylates) exposed strong fluorescence .

Scientific Research Applications

Heterocyclic Compound Synthesis

The development of novel synthetic methodologies enables the production of heterocyclic compounds, which are pivotal in the pharmaceutical industry. For instance, the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling highlights an efficient approach to generating structures with potential for fluorescence and other valuable properties (Shimizu et al., 2009). This demonstrates the importance of innovative synthesis techniques in expanding the library of compounds for various applications.

Antimicrobial Activity

Compounds structurally related to "2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" show significant biological activity, including antimicrobial properties. The synthesis and evaluation of novel 2-aminothiophene derivatives have revealed their potential as antimicrobial agents, offering a promising avenue for the development of new therapeutics (Prasad et al., 2017). This highlights the compound's relevance in addressing microbial resistance challenges.

Material Science Applications

In material science, the modification of graphene oxide with functional groups related to "this compound" has shown enhanced sorption efficiencies for dyes and heavy metals. The functionalization of graphene oxide with amino and sulfhydryl groups significantly improves its capacity to remove contaminants, demonstrating the compound's potential in environmental remediation and purification technologies (Chen et al., 2016).

Peptide Chemistry

In peptide synthesis, the introduction of protective groups is a critical step to ensure the correct formation of peptide bonds. The use of specific ethyl groups for carboxyl-protection has been explored, offering insights into more efficient synthesis methods that could potentially be applied to the handling and modification of "this compound" in peptide and protein engineering (Chantreux et al., 1984).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the specific biological target. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Future Directions

The future directions in the field of thiophene derivatives are likely to involve the development of new synthesis methods and the exploration of new biological activities .

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-3-13-4-6-14(7-5-13)10-18-15(19)11-21-17(20)16-12(2)8-9-22-16/h4-9H,3,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSZWGVIVKNVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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